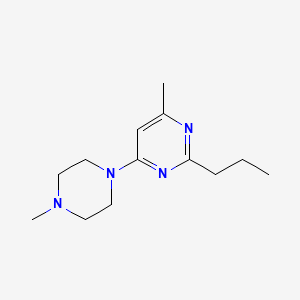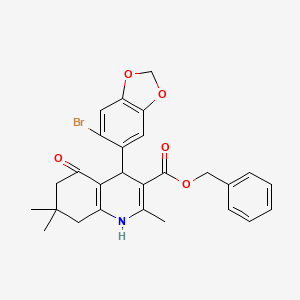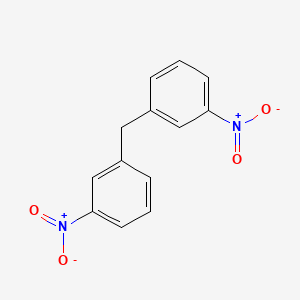
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine, also known as MPP, is a pyrimidine derivative that has been extensively studied in scientific research. It is a potent inhibitor of the dopamine transporter and has been used as a tool compound to investigate the role of dopamine in various physiological and pathological processes.
作用機序
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the striatum, which is associated with reward and addiction. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine also increases locomotor activity and sensitizes animals to the locomotor effects of dopamine agonists. Additionally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
実験室実験の利点と制限
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several advantages as a tool compound for scientific research. It is highly selective for the dopamine transporter, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several limitations as well. It is a relatively potent compound, and high concentrations may be required to achieve desired effects. Additionally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has a short half-life, which may limit its usefulness in certain experimental paradigms.
将来の方向性
There are several future directions for research on 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine. One area of interest is the role of dopamine in the development of addiction and other neuropsychiatric disorders. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine may be a useful tool for investigating the mechanisms underlying these disorders and for developing new treatments. Another area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which may have therapeutic applications in a variety of disorders. Finally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine may be useful in the development of new imaging agents for studying the dopamine system in vivo.
合成法
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine can be synthesized using a variety of methods, including the reaction of 4-methyl-2-propylpyrimidine with 4-methylpiperazine in the presence of a suitable catalyst. Other methods include the reaction of 4-methyl-2-propylpyrimidine with N-methylpiperazine or N-ethylpiperazine.
科学的研究の応用
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been used as a tool compound in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been used to study the effects of dopamine on reward, addiction, and motor function. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has also been used in studies of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-4-5-12-14-11(2)10-13(15-12)17-8-6-16(3)7-9-17/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKVDJQIBMRATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)
![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)
![7-oxo-7H-benzo[de]anthracen-3-yl butyrate](/img/structure/B4962238.png)



![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4962274.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)